molecular formula C21H17BrIN3O2 B431225 2-{[(3Z)-5-BROMO-2-OXO-1-PROPYL-2,3-DIHYDRO-1H-INDOL-3-YLIDENE]METHYL}-6-IODO-3-METHYL-3,4-DIHYDROQUINAZOLIN-4-ONE

2-{[(3Z)-5-BROMO-2-OXO-1-PROPYL-2,3-DIHYDRO-1H-INDOL-3-YLIDENE]METHYL}-6-IODO-3-METHYL-3,4-DIHYDROQUINAZOLIN-4-ONE

Cat. No.: B431225
M. Wt: 550.2g/mol
InChI Key: BKANHPBZXOBEBZ-PTNGSMBKSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-{[(3Z)-5-BROMO-2-OXO-1-PROPYL-2,3-DIHYDRO-1H-INDOL-3-YLIDENE]METHYL}-6-IODO-3-METHYL-3,4-DIHYDROQUINAZOLIN-4-ONE is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes bromine, iodine, and several functional groups, making it a subject of interest for researchers in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[(3Z)-5-BROMO-2-OXO-1-PROPYL-2,3-DIHYDRO-1H-INDOL-3-YLIDENE]METHYL}-6-IODO-3-METHYL-3,4-DIHYDROQUINAZOLIN-4-ONE typically involves multiple steps, including the formation of the indole and quinazolinone moieties. Common synthetic routes may involve:

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques like high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

2-{[(3Z)-5-BROMO-2-OXO-1-PROPYL-2,3-DIHYDRO-1H-INDOL-3-YLIDENE]METHYL}-6-IODO-3-METHYL-3,4-DIHYDROQUINAZOLIN-4-ONE can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide.

    Reduction: Hydrogen gas with palladium on carbon, lithium aluminum hydride.

    Substitution: Nucleophiles like amines, thiols, or alkoxides.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinazolinone derivatives, while reduction could produce fully saturated compounds.

Scientific Research Applications

2-{[(3Z)-5-BROMO-2-OXO-1-PROPYL-2,3-DIHYDRO-1H-INDOL-3-YLIDENE]METHYL}-6-IODO-3-METHYL-3,4-DIHYDROQUINAZOLIN-4-ONE has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study cellular processes.

    Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 2-{[(3Z)-5-BROMO-2-OXO-1-PROPYL-2,3-DIHYDRO-1H-INDOL-3-YLIDENE]METHYL}-6-IODO-3-METHYL-3,4-DIHYDROQUINAZOLIN-4-ONE involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or nucleic acids. The compound’s effects are mediated through pathways that regulate cellular processes such as apoptosis, cell proliferation, and signal transduction .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of 2-{[(3Z)-5-BROMO-2-OXO-1-PROPYL-2,3-DIHYDRO-1H-INDOL-3-YLIDENE]METHYL}-6-IODO-3-METHYL-3,4-DIHYDROQUINAZOLIN-4-ONE lies in its specific combination of functional groups and halogen atoms, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for research and potential therapeutic applications.

Properties

Molecular Formula

C21H17BrIN3O2

Molecular Weight

550.2g/mol

IUPAC Name

2-[(Z)-(5-bromo-2-oxo-1-propylindol-3-ylidene)methyl]-6-iodo-3-methylquinazolin-4-one

InChI

InChI=1S/C21H17BrIN3O2/c1-3-8-26-18-7-4-12(22)9-14(18)15(21(26)28)11-19-24-17-6-5-13(23)10-16(17)20(27)25(19)2/h4-7,9-11H,3,8H2,1-2H3/b15-11-

InChI Key

BKANHPBZXOBEBZ-PTNGSMBKSA-N

SMILES

CCCN1C2=C(C=C(C=C2)Br)C(=CC3=NC4=C(C=C(C=C4)I)C(=O)N3C)C1=O

Isomeric SMILES

CCCN1C2=C(C=C(C=C2)Br)/C(=C/C3=NC4=C(C=C(C=C4)I)C(=O)N3C)/C1=O

Canonical SMILES

CCCN1C2=C(C=C(C=C2)Br)C(=CC3=NC4=C(C=C(C=C4)I)C(=O)N3C)C1=O

Origin of Product

United States

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